molecular formula C16H15NO3 B1211813 Kalasinamide

Kalasinamide

Cat. No. B1211813
M. Wt: 269.29 g/mol
InChI Key: UAOWKPPYWUJTPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kalasinamide is a natural product found in Trivalvaria costata and Polyalthia suberosa with data available.

Scientific Research Applications

Synthesis and Plant Defense Role

Kalasinamide, identified as an azaanthracene alkaloid, has been synthesized to understand its role as a potential plant defense phototoxin. The first total synthesis of kalasinamide resolved discrepancies in its reported characteristics from different sources. It's suggested that kalasinamide, through autosensitized photooxidation, can transform into the quinone marcanine A, which may play a part in the biosynthesis of (aza)anthraquinones. This transformation hints at kalasinamide's protective role in plants, potentially defending against microbial pathogens and predation following physical damage by generating toxic singlet oxygen (Gandy & Piggott, 2008).

Isolation from Polyalthia suberosa

Kalasinamide was isolated from the stems of Polyalthia suberosa, alongside other compounds such as N-trans-feruloyltyramine and N-trans-coumaroyltyramine. Its structure was determined using spectroscopic methods, indicating its presence as a natural product within this plant species. This isolation contributes to the understanding of the chemical diversity within Polyalthia suberosa and the potential biological activities of its constituents (Tuchinda et al., 2000).

Anti-HIV Activity

Research also identified kalasinamide among the compounds from Polyalthia suberosa with anti-HIV activities. Along with two new 2-substituted furans, kalasinamide showed potential in contributing to the anti-HIV properties of this plant, highlighting its significance in medicinal chemistry and potential therapeutic applications (Tuchinda et al., 2001).

properties

Product Name

Kalasinamide

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

5,10-dimethoxy-4-methyl-1H-benzo[g]quinolin-2-one

InChI

InChI=1S/C16H15NO3/c1-9-8-12(18)17-14-13(9)15(19-2)10-6-4-5-7-11(10)16(14)20-3/h4-8H,1-3H3,(H,17,18)

InChI Key

UAOWKPPYWUJTPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C(C3=CC=CC=C3C(=C12)OC)OC

synonyms

1-aza-9,10-dimethoxy-4-methyl-2-oxo-1,2-dihydroanthracene
kalasinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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